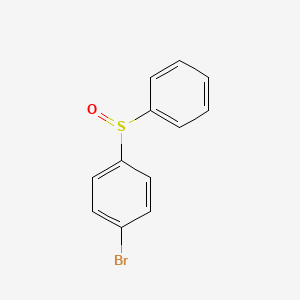

p-Bromophenyl phenyl sulfoxide

Description

Significance within Organosulfur Chemistry

p-Bromophenyl phenyl sulfoxide (B87167) is a prominent member of the sulfoxide family, a class of organosulfur compounds featuring a sulfur atom bonded to two carbon atoms and one oxygen atom. ontosight.aiontosight.ai The presence of the sulfoxide functional group imparts unique chemical and physical properties to the molecule. These compounds are generally stable in air and water, though they can be sensitive to strong acids and bases. ontosight.ai The synthetic utility of sulfoxides is vast, and p-bromophenyl phenyl sulfoxide is a prime example of their importance. It serves as a precursor to a variety of other sulfur-containing compounds through oxidation to the corresponding sulfone or reduction to the sulfide (B99878). This reactivity, coupled with the influence of the bromo and phenyl substituents, makes it a valuable entity in the broader field of organosulfur chemistry.

Role as a Versatile Synthetic Building Block and Intermediate

The structure of this compound makes it an exceptionally useful building block and intermediate in organic synthesis. ontosight.aievitachem.com The bromine atom on one of the phenyl rings provides a handle for a wide array of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.net These reactions are fundamental in the construction of complex organic molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to readily introduce the sulfoxide moiety into larger, more elaborate structures, which is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Furthermore, the sulfoxide group itself can direct subsequent chemical transformations, influencing the regioselectivity and stereoselectivity of reactions on the aromatic rings or adjacent positions.

Context within Chiral Sulfoxides and Asymmetric Synthesis

Perhaps the most profound impact of this compound lies in the realm of asymmetric synthesis. ontosight.ai The sulfur atom in a sulfoxide with two different aryl or alkyl groups, such as this compound, is a stereogenic center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. acsgcipr.org The ability to prepare enantiomerically pure or enriched sulfoxides is of paramount importance, as these chiral molecules can serve as powerful chiral auxiliaries, directing the stereochemical outcome of a reaction to produce a single desired enantiomer of a target molecule. ontosight.aiwiley-vch.de

The development of methods for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides has been a major area of research. acsgcipr.orgwiley-vch.de Catalytic systems employing transition metals like titanium, vanadium, and manganese, in conjunction with chiral ligands, have proven effective in achieving high enantioselectivity in the synthesis of chiral sulfoxides, including derivatives of this compound. wiley-vch.deorgsyn.orgacs.org For instance, the Kagan-Sharpless oxidation, which utilizes a titanium isopropoxide/diethyl tartrate complex, is a well-established method for this purpose. acsgcipr.org More recent advancements have explored the use of various Schiff base ligands and other chiral catalysts to further improve the efficiency and enantioselectivity of these oxidations. acs.orgacs.org

The resulting enantioenriched this compound and its analogues are not only valuable as chiral auxiliaries but also as precursors to other chiral sulfur-containing compounds. acs.orgorgsyn.org For example, they can be converted to chiral sulfoximines, which are themselves important scaffolds in medicinal chemistry. researchgate.netorgsyn.org The stereospecific nature of these transformations allows for the transfer of chirality from the sulfoxide to the new functional group, a key strategy in modern asymmetric synthesis. acs.org

Detailed Research Findings on the Synthesis of Chiral this compound Derivatives:

| Catalyst/Reagent System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| VO(acac)₂ / Chiral Amino Alcohol Schiff Base Ligand | p-Bromophenyl methyl sulfide | Hydrogen Peroxide | 99% ee for (S)-(-)-p-bromophenyl methyl sulfoxide | orgsyn.org |

| Ti(Oi-Pr)₄ / Chiral Salen Ligand | Aryl methyl sulfides | Urea (B33335) Hydrogen Peroxide (UHP) | 92-99% ee | wiley-vch.de |

| Chiral Salen-type Fe(III) complexes | Sulfides | Peroxides | High ee (specific value not for this compound) | acs.org |

| Ti(OPr-i)₄-L4 system | Me 4-bromophenyl sulfide | H₂O₂ | 54-59% ee | acs.org |

Structure

3D Structure

Properties

CAS No. |

25186-92-9 |

|---|---|

Molecular Formula |

C12H9BrOS |

Molecular Weight |

281.17 g/mol |

IUPAC Name |

1-(benzenesulfinyl)-4-bromobenzene |

InChI |

InChI=1S/C12H9BrOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H |

InChI Key |

ZTRXUNUYTUUDRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Properties of P Bromophenyl Phenyl Sulfoxide

Control of Enantiomeric Excess in Synthesis

The synthesis of enantiomerically enriched sulfoxides, including p-bromophenyl phenyl sulfoxide (B87167), is a significant area of research in organic chemistry. researchgate.net Several strategies have been developed to control the enantiomeric excess (ee) during their preparation. These methods can be broadly categorized into two main approaches: the use of chiral resolving agents and asymmetric oxidation of prochiral sulfides. illinois.edu

One of the classical and most widely used methods is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate, with a Grignard reagent. medcraveonline.com This reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for the synthesis of optically pure sulfoxides. medcraveonline.com A similar approach can be envisioned for p-bromophenyl phenyl sulfoxide starting from a suitable chiral p-bromophenylsulfinate. acs.org

Catalytic asymmetric oxidation of the corresponding prochiral sulfide (B99878) (p-bromophenyl phenyl sulfide) is a more modern and atom-economical approach. illinois.eduacsgcipr.org This method utilizes a chiral catalyst to selectively deliver an oxygen atom to one of the two enantiotopic faces of the sulfide. A variety of catalytic systems have been developed for this purpose, often employing transition metals complexed with chiral ligands. acsgcipr.orgacs.org For instance, titanium complexes with chiral ligands, such as diethyl tartrate (as in the Kagan-Sharpless epoxidation), have been successfully used for the asymmetric oxidation of sulfides. acsgcipr.orgacs.orgresearchgate.netresearchgate.net Vanadium-based catalysts in conjunction with chiral Schiff base ligands have also proven effective. orgsyn.org

A notable feature of some catalytic oxidation procedures is the potential for a kinetic resolution process to occur alongside the asymmetric oxidation. orgsyn.org In this scenario, the minor enantiomer of the sulfoxide formed is selectively oxidized further to the corresponding sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide enantiomer. orgsyn.org The choice of oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, and reaction conditions are crucial for achieving high enantioselectivity. acs.orgacs.orgorgsyn.org

The enantiomeric purity of the synthesized this compound is typically determined by chiral high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netorgsyn.org

Conformational Analysis and Intramolecular Interactions

The conformation of this compound in the solid state is significantly influenced by a variety of weak intramolecular interactions. X-ray crystallographic studies have revealed the presence of intramolecular short contacts between the ortho-hydrogen atoms of the phenyl rings and the sulfinyl oxygen atom. researchgate.netresearchgate.netrsc.org These C-H…O interactions, with distances shorter than the sum of the van der Waals radii of hydrogen and oxygen (2.72 Å), are attractive in nature and play a crucial role in determining the preferred conformation of the molecule. researchgate.netresearchgate.net These interactions tend to keep the sulfinyl group and the adjacent phenyl ring roughly in the same plane. researchgate.netresearchgate.net

The strength of the C-H...O interaction can influence the orientation of the aromatic ring relative to the sulfoxide group. A stronger interaction typically results in a shorter O...H distance and a smaller torsion angle, leading to a more planar arrangement. researchgate.net

The crystal packing of this compound is governed by a complex balance of various intermolecular interactions. researchgate.netrsc.org In the absence of strong hydrogen bond donors, the crystal structure is organized through a network of weaker interactions, including π-stacking, C-H…π interactions, and halogen bonding. researchgate.netrsc.org

π-stacking interactions can occur between the aromatic rings of adjacent molecules. These interactions involve the face-to-face or offset stacking of the electron-rich π systems of the phenyl and bromophenyl rings. researchgate.netwikipedia.org For instance, in related aryl sulfoxides, π-stacking interactions have been observed with distances around 3.5 Å between the centroids of the rings. researchgate.netresearchgate.net

Halogen bonding involving the bromine atom is also a significant factor in the solid-state assembly. rsc.orgacs.orgacs.org The bromine atom can act as an electrophilic species (a halogen bond donor) and interact with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the sulfoxide group or the π-system of an aromatic ring. acs.orgacs.org In the crystal structure of (R)-p-bromophenyl methyl sulfoxide, a related compound, a short contact between the bromine atom and the sulfoxide oxygen of an adjacent molecule (Br…O distance of 3.220(2) Å) has been observed. researchgate.net These interactions can be directional and contribute significantly to the supramolecular architecture. acs.orgacs.org

The interplay of these various intermolecular forces—C-H…O hydrogen bonds, π-stacking, C-H…π interactions, and halogen bonding—results in the specific three-dimensional arrangement of this compound molecules in the crystal. researchgate.netresearchgate.netrsc.org

Solid-State Chirality and Intermolecular Exciton (B1674681) Couplings

The chirality of this compound, inherent to the individual molecule due to the stereogenic sulfur atom, is manifested in the solid state. The regular arrangement of these chiral molecules in a crystal lattice can lead to macroscopic chiral properties. The specific packing of the enantiopure molecules in the crystal is dictated by the intermolecular interactions discussed previously. researchgate.netresearchgate.net

A significant consequence of the ordered arrangement of chromophoric groups in the crystal is the phenomenon of intermolecular exciton coupling . acs.org The phenyl and p-bromophenyl groups of the sulfoxide are chromophores that absorb ultraviolet light. When these chromophores are in close proximity and have a specific geometric relationship in the crystal lattice, their transition dipoles can couple. This coupling leads to a splitting of the excited state energy levels, which can be observed in the solid-state circular dichroism (CD) spectrum. acs.org

Strong intermolecular exciton couplings have been observed in the solid-state CD spectra of aryl benzyl (B1604629) sulfoxides, a class of compounds structurally related to this compound. acs.orgresearchgate.net The sign and magnitude of the exciton-coupled CD signals are highly sensitive to the spatial arrangement of the interacting chromophores, providing detailed information about the supramolecular chirality of the crystal packing. This makes solid-state CD spectroscopy a powerful tool for studying the solid-state conformation and aggregation of chiral sulfoxides.

Computational and Spectroscopic Characterization of P Bromophenyl Phenyl Sulfoxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular properties of organic compounds. researchgate.net It offers a balance between computational cost and accuracy for determining molecular geometry, electronic structure, and other key characteristics.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For aromatic sulfoxides, this process typically involves methods like B3LYP with a basis set such as 6-311G++(d,p) to accurately model the molecular structure. nih.gov The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles.

Theoretical calculations for related bromophenyl derivatives show good agreement with experimental results from X-ray analysis. nih.gov For instance, the optimized structure of a similar compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, revealed slight deviations from the experimental structure, which are attributed to the calculations being performed on an isolated molecule in the gas phase, whereas crystal packing and intermolecular interactions affect the solid-state structure. nih.gov The analysis of bond lengths and angles generally falls within expected ranges for this class of compounds. nih.gov

Table 1: Representative Optimized Structural Parameters for a Bromophenyl Derivative (DFT B3LYP/6-311G++(d,p)) Note: Data is illustrative for a related bromophenyl compound to demonstrate typical parameters.

| Parameter | Bond | Theoretical Value (Å) |

| Bond Length | C=O | 1.223 |

| C=C | 1.345 |

| Parameter | Atoms | Theoretical Value (°) |

| Torsion Angle | O-C-C-C | -5.024 |

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate several descriptors that provide insight into these properties.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity, indicating that charge transfer can readily occur within the molecule. malayajournal.orgsemanticscholar.org For example, calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one determined a HOMO-LUMO energy gap of 4.12 eV, suggesting suitability for optoelectronic applications. nih.gov

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are illustrative for related compounds.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| FDI Compound malayajournal.org | -5.2822 | -1.2715 | 4.0106 |

| Bromo-imidazo[1,2-a]pyridine researchgate.net | - | - | 4.343 |

FDI: 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

Molecular Electrostatic Potential (MEP): The MEP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org For aromatic compounds, the MEP can reveal the distribution of charge and identify sites for hydrogen bonding and other noncovalent interactions. researchgate.net

Conformational Preference: Molecules with rotatable single bonds can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For molecules like 1-(4-bromophenyl)-2-fluoroethanol, NMR spectroscopy combined with theoretical calculations has been used to determine the relative energies of different rotamers in various solvents. rsc.org Such studies show that the conformational preferences can be highly dependent on the solvent environment. rsc.org For diphenyl disulfides, a related class of compounds, DFT calculations and infrared spectroscopy are used to assess the effect of substituents (like bromine) on the preferred skew conformation in a nonpolar solution. researchgate.net

Energy Framework Analysis: This computational approach, often used in conjunction with Hirshfeld surface analysis, quantifies the intermolecular interaction energies within a crystal lattice. mdpi.com It calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between molecular pairs. mdpi.com This analysis reveals the nature and strength of the forces holding the crystal together. For brominated heterocyclic compounds, studies have shown that the contacts are often largely dispersive in nature, with significant contributions from interactions like H···Br, H···H, and H···C. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is crucial for understanding and predicting electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. By analyzing the molecular orbitals involved in these transitions, TD-DFT provides insights into the nature of the electronic excitations, such as n→π* or π→π* transitions, which are characteristic of molecules containing heteroatoms and aromatic rings like p-Bromophenyl phenyl sulfoxide (B87167).

Spectroscopic Characterization Techniques (e.g., Electronic Circular Dichroism (ECD) Spectroscopy in Solution and Solid State)

Sulfoxides with two different aryl groups, such as p-Bromophenyl phenyl sulfoxide, are chiral, with the sulfur atom being the stereocenter. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light.

For related chiral sulfoxides like methyl p-tolyl sulfoxide, single-photon ionization with circularly polarized light has been shown to produce a remarkably strong photoelectron circular dichroism (PECD). nih.gov The measured asymmetry can be compared with ab-initio scattering calculations to provide detailed information on the electronic configuration of the cation. nih.gov ECD spectroscopy, both in solution and in the solid state, is invaluable for determining the absolute configuration of chiral sulfoxides and studying their conformational behavior.

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides accurate data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

For related compounds like (αS,SS/αR,SR)-1-(p-bromophenyl)ethyl t-butyl sulphoxide, X-ray analysis has provided detailed structural information, including the space group, unit cell dimensions, and the preferred conformation in the solid state. rsc.org The analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular architecture. nih.gov For example, in the crystal structure of one bromophenyl derivative, the molecules are linked into a three-dimensional network by C—H···O and C—H···N hydrogen bonds, as well as π–π and Br–π interactions. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Bromophenyl Compound Note: Data from (αS,SS/αR,SR)-1-(p-bromophenyl)ethyl t-butyl sulphoxide. rsc.org

| Parameter | Value |

| Chemical Formula | C12H17BrOS |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.87(1) |

| b (Å) | 6.005(6) |

| c (Å) | 17.32(2) |

| β (°) | 90.37 |

| Z | 4 |

Applications in Advanced Organic Synthesis

Chiral Auxiliaries in Asymmetric Transformations

Chiral sulfoxides are widely recognized for their role as effective chiral auxiliaries in asymmetric synthesis. researchgate.net The sulfinyl group's capacity for high asymmetric induction makes it a powerful tool for controlling the stereochemistry of chemical reactions. researchgate.netillinois.edu The utility of sulfoxides like p-bromophenyl phenyl sulfoxide (B87167) in this context arises from several factors. The sulfur atom is a stereogenic center that is configurationally stable under typical reaction conditions, with a high barrier to inversion. illinois.edu

The lone pairs of electrons on both the sulfur and oxygen atoms can coordinate to Lewis acidic reagents, leading to the formation of highly ordered transition states. illinois.edu This chelation, combined with the significant steric difference between the substituents on the sulfur atom (a lone pair, an oxygen atom, and two different aryl groups), creates a highly differentiated chiral environment. illinois.edu This environment effectively shields one face of a reacting molecule, directing the approach of a reagent to the opposite face and thereby inducing chirality in the product. researchgate.netillinois.edu The sulfinyl group acts as a powerful stereocontrolling element in a wide array of asymmetric reactions, making it a valuable reagent for transmitting chirality. researchgate.net

Ligands and Catalysts in Stereoselective Processes

Beyond their role as stoichiometric auxiliaries, chiral sulfoxides are increasingly employed as ligands in asymmetric catalysis. acs.orgnih.gov The development of chiral sulfoxide ligands has become a significant area of research, as they offer unique properties for inducing enantioselectivity in metal-catalyzed reactions. nih.gov In this capacity, the p-bromophenyl phenyl sulfoxide scaffold can serve as a chiral ligand where the sulfur and oxygen atoms of the sulfinyl group act as coordination sites for a metal center.

The formation of a complex between a metal and a chiral sulfoxide ligand creates a chiral catalytic environment. This chiral catalyst can then mediate a variety of stereoselective transformations. The stereochemical outcome of these reactions is dictated by the specific geometry and electronic properties of the metal-ligand complex. Chiral organosulfur compounds with a stereogenic sulfur atom have proven to be effective ligands and catalysts in numerous asymmetric syntheses. nih.gov

Precursors for Complex Organosulfur Compound Synthesis (e.g., Sulfoximines)

This compound is a valuable precursor for the synthesis of more complex and functionally diverse organosulfur compounds, most notably sulfoximines. nih.gov Sulfoximines are an important class of compounds with applications in medicinal chemistry and as chiral ligands themselves. acs.org The conversion of a sulfoxide to a sulfoximine (B86345) involves the formation of a sulfur-nitrogen double bond through an imidation reaction.

Several methods have been developed for this transformation. For instance, rhodium-catalyzed imidation of sulfoxides can produce NH-sulfoximines under mild conditions. rwth-aachen.de Another approach involves an enantioselective nitrene transfer, which can transform a racemic sulfoxide into a corresponding N-tosyl sulfoximine with high yield and high enantiomeric excess through a kinetic resolution process. rwth-aachen.de The presence of the p-bromophenyl group is advantageous as it is stable under these transformation conditions and remains available for subsequent functionalization. nih.govfigshare.com

Table 1: Synthesis of Sulfoximines from Sulfoxide Precursors

| Reaction Type | Catalyst/Reagent | Product | Key Feature |

|---|---|---|---|

| Rhodium-Catalyzed Imination | Rh2(esp)2 | NH-Sulfoximines | Mild conditions, direct formation of NH-sulfoximines. rwth-aachen.de |

| Iron-Catalyzed Kinetic Resolution | Fe(III) catalyst / PyBOX ligand | N-Tosyl Sulfoximines | High enantiomeric excess from racemic sulfoxides. rwth-aachen.de |

Intermediates in the Construction of Advanced Organic Molecules

A significant advantage of the this compound structure is the presence of the bromine atom, which serves as a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. This feature makes it a powerful intermediate for building advanced organic molecules. nih.govfigshare.com The p-bromophenyl group can readily participate in a variety of palladium-catalyzed cross-coupling reactions.

These well-established reactions allow for the straightforward modification of the aryl group, enabling the integration of the chiral sulfoxide or a derived sulfoximine moiety into a larger, more complex molecular framework. This strategy has been successfully applied in the synthesis of novel sulfoximine derivatives where the aryl group is varied through Buchwald-Hartwig, Suzuki, and Stille coupling reactions. nih.govfigshare.com This modular approach significantly broadens the scope of accessible structures, which would be difficult to achieve through other synthetic routes. nih.govfigshare.com

Table 2: Palladium-Catalyzed Coupling Reactions of p-Bromophenyl Sulfoximine Derivatives

| Coupling Reaction | Reactant | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids | Palladium catalyst | Aryl-Aryl |

| Stille Coupling | Organostannanes | Palladium catalyst | Aryl-Aryl/Vinyl |

Data derived from studies on the closely related p-bromophenyl methyl sulfoximine, demonstrating the utility of the p-bromophenyl group. nih.govfigshare.com

Redox Mediators in Electrocatalysis (contextual from related p-bromophenyl compounds)

In the field of electrocatalysis, redox mediators are employed as intermediate electron carriers to facilitate electrochemical reactions that may otherwise be slow or require high overpotentials. nih.gov While direct studies on this compound as a redox mediator are not prominent, the reactivity of related p-bromophenyl compounds provides a strong contextual basis for its potential in this application.

Organic functional groups can be grafted onto electrode surfaces to alter their properties, and p-bromophenyl groups have been successfully attached to glassy carbon electrodes. researchgate.net The carbon-bromine bond in such systems is electrochemically active and can be reduced. This suggests that the p-bromophenyl moiety in this compound could serve as an electrochemical handle. It could potentially act as a redox mediator by facilitating electron transfer at the electrode surface. The sulfoxide group, with its ability to stabilize radical intermediates and participate in redox processes, could further contribute to the catalytic cycle, making this class of compounds an interesting target for future research in electrocatalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-bromophenyl phenyl sulfoxide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves oxidation of the corresponding sulfide precursor (e.g., p-bromophenyl phenyl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or methanol), and stoichiometric ratios to minimize over-oxidation to sulfones. Column chromatography on silica gel is often required for purification, with hexane/ethyl acetate gradients for elution .

Q. How can researchers confirm the structural integrity and purity of p-bromophenyl phenyl sulfoxide?

- Methodological Answer: Use a combination of analytical techniques:

- GC-MS : Employ a 5% phenyl column (e.g., DB-5) with temperature programming to separate sulfoxide from impurities .

- NMR : Analyze H and C spectra for characteristic sulfoxide proton shifts (δ ~2.5–3.5 ppm) and coupling patterns.

- Melting Point : Compare experimental values (e.g., 26–29°C for methyl phenyl sulfoxide analogs) to literature data .

Q. What storage conditions are critical for maintaining p-bromophenyl phenyl sulfoxide stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–10°C. Avoid exposure to moisture, strong oxidizers, and high temperatures, which may degrade the compound into toxic byproducts like sulfur oxides. Stability tests under accelerated aging (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does p-bromophenyl phenyl sulfoxide participate in asymmetric catalysis or sulfide-to-sulfoxide transformations?

- Methodological Answer: In catalytic systems (e.g., ε-Keggin polyoxometalates), sulfoxides act as intermediates. Reaction efficiency (>99% yield) depends on O/S molar ratios, solvent choice (acetonitrile), and catalyst loading (0.5–2 mol%). Monitor progress via HPLC with UV detection at 254 nm .

Q. What experimental designs are used to study sulfoxide-induced DNA cleavage mechanisms?

- Methodological Answer: Expose plasmid DNA (e.g., pBR322) to sulfoxides under UV light (254 nm). Analyze cleavage via agarose gel electrophoresis, comparing supercoiled (intact) and linear/nicked DNA bands. Dose-response studies (e.g., 50–200 µM) and radical scavengers (e.g., DMSO) can identify reactive oxygen species (ROS) involvement .

Q. How can conflicting data on sulfoxide reactivity in advanced oxidation processes (AOPs) be resolved?

- Methodological Answer: Use probe compounds (e.g., methyl phenyl sulfoxide, PMSO) to track Fe(IV) formation in Fe(III)/sulfite systems. Quantify sulfone (PMSO) yields via LC-MS and correlate with kinetic models. Scavenger experiments (e.g., methanol vs. tert-butanol) differentiate radical (•OH/SO) vs. non-radical (Fe(IV)) pathways .

Q. What strategies mitigate enantiomeric interference in chiral sulfoxide synthesis?

- Methodological Answer: Employ chiral auxiliaries (e.g., menthol-based ligands) or enantioselective catalysts (e.g., Ti(OiPr) with tartrate esters). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling p-bromophenyl phenyl sulfoxide?

- Methodological Answer: Use nitrile gloves, lab coats, and chemical goggles. Conduct work in fume hoods with local exhaust ventilation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How should researchers address discrepancies in reported toxicity data for sulfoxides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.